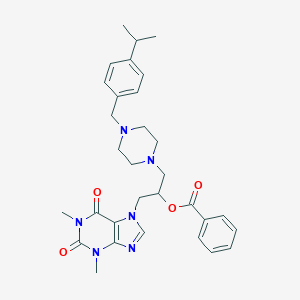
Fucaojing
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fucaojing is a natural compound that is found in brown algae. It has been used in traditional Chinese medicine for centuries due to its various health benefits. In recent years, Fucaojing has gained attention from the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Fucaojing is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. For example, Fucaojing has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
Fucaojing has been found to have various biochemical and physiological effects. For example, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to reduce lipid accumulation in the liver by regulating lipid metabolism. Additionally, Fucaojing has been found to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Fucaojing in lab experiments is that it is a natural compound with low toxicity. This makes it a safer alternative to synthetic compounds. Additionally, Fucaojing is readily available and can be easily extracted from brown algae. However, one of the limitations of using Fucaojing in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on Fucaojing. One area of research is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another area of research is to investigate its potential as a treatment for metabolic disorders such as obesity and diabetes. Additionally, future research could focus on identifying the specific signaling pathways that are modulated by Fucaojing and developing more targeted therapies based on these pathways.
Conclusion:
In conclusion, Fucaojing is a natural compound that has gained attention from the scientific community due to its potential therapeutic properties. It has been found to have anti-cancer, anti-inflammatory, and anti-diabetic properties, among others. While its mechanism of action is not fully understood, Fucaojing has been shown to modulate various signaling pathways in the body. Future research could focus on further investigating its potential as a cancer treatment and exploring its potential as a treatment for metabolic disorders.
Méthodes De Synthèse
Fucaojing can be extracted from brown algae using various methods such as solvent extraction, microwave-assisted extraction, and enzymatic extraction. However, the most commonly used method is solvent extraction, which involves the use of organic solvents such as ethanol, methanol, and acetone.
Applications De Recherche Scientifique
Fucaojing has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the areas of research include cancer, inflammation, diabetes, and obesity. Fucaojing has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, Fucaojing has been found to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
Numéro CAS |
103427-73-2 |
|---|---|
Nom du produit |
Fucaojing |
Formule moléculaire |
C10H17F2N5S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
6-(difluoromethylsulfanyl)-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17F2N5S/c1-5(2)13-8-15-9(14-6(3)4)17-10(16-8)18-7(11)12/h5-7H,1-4H3,(H2,13,14,15,16,17) |
Clé InChI |
NWUJLIRYNYNDAJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)C |
SMILES canonique |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)C |
Autres numéros CAS |
103427-73-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



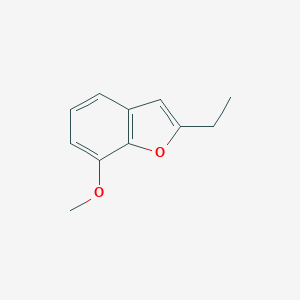

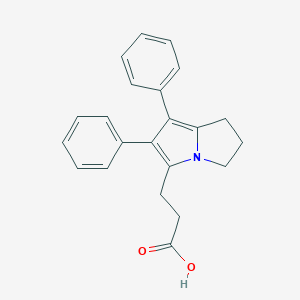
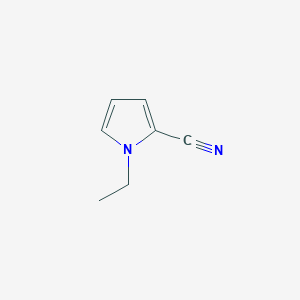
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)


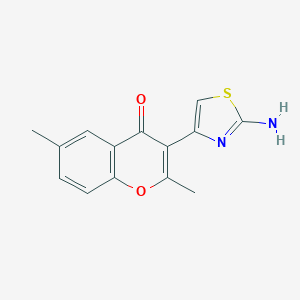
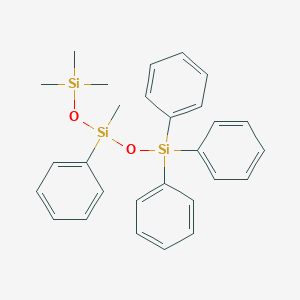
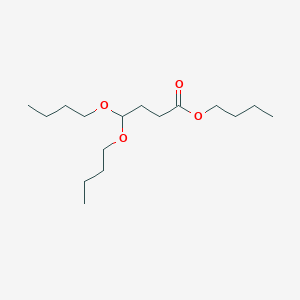
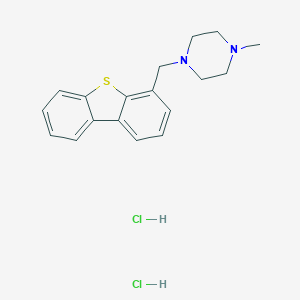
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)
